(2Z)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine
Overview
Description
(2Z)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine is a useful research compound. Its molecular formula is C17H22ClNO and its molecular weight is 291.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Multigram-scale Synthesis and Conversion to Imino-alcohol Derivatives
A study by Silva et al. (2020) describes a multigram-scale procedure for preparing a nitro-imine derivative from Camphor, a natural product, which can be transformed into various biologically active substances. This derivative is useful in synthesizing reagents for large-scale hydroxylation and amination, as well as in producing compounds with anticonvulsant, hypoglycemic, anti-inflammatory, antimicrobial, and antiviral activities. Additionally, it offers a pathway to synthesize a variety of products of biological interest after suitable chemical transformations (Silva et al., 2020).
Synthesis and Characterization of Zinc(II) Complexes
Cho et al. (2018) synthesized and characterized a series of Zn(II) complexes using camphor-based ethyleneamine derivatives. These complexes were effective pre-catalysts for the polymerization of rac-lactide, producing poly(lactide) with high molecular weights and narrow polydispersity indices. The catalytic activity of these complexes was influenced by the steric hindrance of the substituents attached to the amine moiety of the ligand, affecting the ring-opening polymerization (ROP) of rac-lactide and yielding PLA with high heterotacticity (Cho et al., 2018).
Applications in Organic Synthesis
A discussion addendum by Hussain and Walsh (2014) on the applications of (2S)‐(–)‐3‐exo‐Morpholinoisoborneol in organic synthesis highlights its use in catalytic asymmetric arylation, epoxidation, cyclopropanation, and other reactions. This compound demonstrates versatility in synthesizing enantioenriched dienols, syn-vinylcyclopropanes, and β-hydroxyenamines, among others, which are significant in the synthesis of natural products and other complex molecules (Hussain & Walsh, 2014).
Stereoselective Synthesis
Grošelj et al. (2002) conducted a study on the stereoselective synthesis of triazoloazinyl derivatives using camphor as a starting material. This process highlights the potential of these compounds in the development of chiral molecules, which is crucial in the pharmaceutical industry for the synthesis of enantiomerically pure drugs (Grošelj et al., 2002).
Antibacterial and Antifungal Activities
Rajeswari and Santhi (2019) explored the antibacterial and antifungal activities of novel Schiff bases synthesized from tryptamine and camphor. These compounds showed significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Rajeswari & Santhi, 2019).
Properties
IUPAC Name |
(Z)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO/c1-16(2)13-7-8-17(16,3)15(10-13)19-20-11-12-5-4-6-14(18)9-12/h4-6,9,13H,7-8,10-11H2,1-3H3/b19-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYWOCDURUDKMP-CYVLTUHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NOCC3=CC(=CC=C3)Cl)C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N\OCC3=CC(=CC=C3)Cl)/C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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